Cas no 1339397-78-2 (4-(2,3-Difluorophenyl)azetidin-2-one)
4-(2,3-Difluorophenyl)azetidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1339397-78-2
- 4-(2,3-difluorophenyl)azetidin-2-one
- CS-0349366
- AKOS013991969
- EN300-1278334
- 2-Azetidinone, 4-(2,3-difluorophenyl)-
- 4-(2,3-Difluorophenyl)azetidin-2-one
-
- Inchi: 1S/C9H7F2NO/c10-6-3-1-2-5(9(6)11)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13)
- InChI Key: OZUHTFUEJAOBMN-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1C1CC(N1)=O)F
Computed Properties
- Exact Mass: 183.04957017g/mol
- Monoisotopic Mass: 183.04957017g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.345±0.06 g/cm3(Predicted)
- Boiling Point: 318.1±42.0 °C(Predicted)
- pka: 14.37±0.40(Predicted)
4-(2,3-Difluorophenyl)azetidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420036-50mg |
4-(2,3-Difluorophenyl)azetidin-2-one |
1339397-78-2 | 95% | 50mg |
¥15525.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420036-100mg |
4-(2,3-Difluorophenyl)azetidin-2-one |
1339397-78-2 | 95% | 100mg |
¥20379.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420036-250mg |
4-(2,3-Difluorophenyl)azetidin-2-one |
1339397-78-2 | 95% | 250mg |
¥18457.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420036-500mg |
4-(2,3-Difluorophenyl)azetidin-2-one |
1339397-78-2 | 95% | 500mg |
¥19253.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420036-1g |
4-(2,3-Difluorophenyl)azetidin-2-one |
1339397-78-2 | 95% | 1g |
¥23133.00 | 2024-08-09 | |
| Enamine | EN300-1278334-0.05g |
4-(2,3-difluorophenyl)azetidin-2-one |
1339397-78-2 | 0.05g |
$719.0 | 2023-05-23 | ||
| Enamine | EN300-1278334-0.1g |
4-(2,3-difluorophenyl)azetidin-2-one |
1339397-78-2 | 0.1g |
$755.0 | 2023-05-23 | ||
| Enamine | EN300-1278334-0.25g |
4-(2,3-difluorophenyl)azetidin-2-one |
1339397-78-2 | 0.25g |
$789.0 | 2023-05-23 | ||
| Enamine | EN300-1278334-0.5g |
4-(2,3-difluorophenyl)azetidin-2-one |
1339397-78-2 | 0.5g |
$823.0 | 2023-05-23 | ||
| Enamine | EN300-1278334-1.0g |
4-(2,3-difluorophenyl)azetidin-2-one |
1339397-78-2 | 1g |
$857.0 | 2023-05-23 |
4-(2,3-Difluorophenyl)azetidin-2-one Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-(2,3-Difluorophenyl)azetidin-2-one
4-(2,3-Difluorophenyl)azetidin-2-one: A Promising Compound in Medicinal Chemistry
4-(2,3-Difluorophenyl)azetidin-2-one (CAS No. 1339397-78-2) is a small molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azetidinones, which are four-membered ring compounds with a ketone functionality. The presence of the difluorophenyl substituent imparts distinct chemical and biological characteristics, making it a valuable candidate for various research and development endeavors.
The structural features of 4-(2,3-Difluorophenyl)azetidin-2-one are particularly noteworthy. The azetidine ring is known for its rigidity and conformational constraints, which can influence the compound's binding affinity and selectivity towards specific biological targets. The difluorophenyl group, on the other hand, introduces additional electronic and steric effects that can modulate the compound's pharmacological profile. These properties make 4-(2,3-Difluorophenyl)azetidin-2-one an attractive scaffold for the design and synthesis of novel bioactive molecules.
In recent years, there has been a growing interest in exploring the potential of azetidinones as scaffolds for drug discovery. One of the key areas of research has been their application in the development of inhibitors for various enzymes and receptors. For instance, studies have shown that certain azetidinone derivatives exhibit potent inhibitory activity against protein kinases, which are important targets in cancer therapy. The unique structure of 4-(2,3-Difluorophenyl)azetidin-2-one makes it a promising lead compound for further optimization and development in this context.
Beyond its potential as an enzyme inhibitor, 4-(2,3-Difluorophenyl)azetidin-2-one has also been investigated for its role in modulating other biological processes. Recent research has highlighted its ability to interact with G protein-coupled receptors (GPCRs), a large family of membrane receptors involved in numerous physiological functions. The ability to fine-tune the structure of this compound through chemical modifications can lead to the discovery of new ligands with improved potency and selectivity for specific GPCRs.
The synthetic accessibility of 4-(2,3-Difluorophenyl)azetidin-2-one is another factor that contributes to its appeal in medicinal chemistry. Various synthetic routes have been developed to efficiently prepare this compound and its derivatives. One common approach involves the use of palladium-catalyzed coupling reactions to introduce the difluorophenyl substituent onto the azetidine ring. These methods provide a robust platform for generating a diverse library of analogs for biological evaluation.
In addition to its potential therapeutic applications, 4-(2,3-Difluorophenyl)azetidin-2-one has also been studied for its utility as a tool compound in chemical biology. Tool compounds are small molecules used to probe and manipulate biological systems, providing insights into disease mechanisms and potential therapeutic strategies. The ability to modulate specific biological pathways with high precision makes 4-(2,3-Difluorophenyl)azetidin-2-one a valuable asset in this context.
The safety profile of 4-(2,3-Difluorophenyl)azetidin-2-one is another important consideration in its development as a therapeutic agent or tool compound. Preclinical studies have generally shown favorable safety margins, with no significant toxicity observed at relevant concentrations. However, further investigations are necessary to fully understand its pharmacokinetic properties and potential side effects.
In conclusion, 4-(2,3-Difluorophenyl)azetidin-2-one (CAS No. 1339397-78-2) represents a promising compound with diverse applications in medicinal chemistry and chemical biology. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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